molecular formula C32H24ClF3N4O3 B2368874 N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-chloro-2-(trifluoromethyl)phenyl)amino)formamide CAS No. 1796898-84-4

N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-chloro-2-(trifluoromethyl)phenyl)amino)formamide

Cat. No.: B2368874
CAS No.: 1796898-84-4
M. Wt: 605.01
InChI Key: DXRGGSJNUVBMDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-chloro-2-(trifluoromethyl)phenyl)amino)formamide is a useful research compound. Its molecular formula is C32H24ClF3N4O3 and its molecular weight is 605.01. The purity is usually 95%.
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Scientific Research Applications

Vasopressin V2 Receptor Antagonists

A study by Ohkawa et al. (1999) synthesized a series of derivatives related to the specified chemical structure, exhibiting high affinity for vasopressin V2 receptors. These compounds showed potential as orally active nonpeptide vasopressin V2 receptor antagonists, indicating therapeutic applications in conditions where vasopressin modulation is beneficial (Ohkawa et al., 1999).

Antiproliferative Effects on Cancer Cells

Kim et al. (2011) reported the synthesis of rigid analogs of aminopyrazole amide scaffold, demonstrating antiproliferative activities against melanoma and hematopoietic cell lines. These compounds, including those structurally related to the specified chemical, showed competitive activities to known cancer therapeutics (Kim et al., 2011).

Synthesis and Reactions for Pharmaceutical Compounds

Ahmed et al. (2002) explored the synthesis and reactions of compounds similar to the specified chemical, yielding new oxopyrazolinylpyridines and related compounds. These findings contribute to the development of new pharmaceuticals with potential therapeutic applications (Ahmed et al., 2002).

Synthesis of Novel Anticonvulsants

Ghodke et al. (2017) designed and synthesized derivatives structurally related to the chemical . These compounds were evaluated for their anticonvulsant activities, highlighting their potential in treating seizure disorders (Ghodke et al., 2017).

Bactericidal Activity Against MRSA

Zadrazilova et al. (2015) assessed substituted benzamides, structurally akin to the specified chemical, for their bactericidal activities against MRSA strains. These studies highlight the potential of such compounds in addressing antibiotic-resistant bacterial infections (Zadrazilova et al., 2015).

Properties

IUPAC Name

1-[4-chloro-2-(trifluoromethyl)phenyl]-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24ClF3N4O3/c1-19-9-5-6-12-22(19)27(41)18-40-26-14-8-7-13-23(26)28(20-10-3-2-4-11-20)38-29(30(40)42)39-31(43)37-25-16-15-21(33)17-24(25)32(34,35)36/h2-17,29H,18H2,1H3,(H2,37,39,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRGGSJNUVBMDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=C(C=C(C=C4)Cl)C(F)(F)F)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24ClF3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

605.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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